
(1S,2S,5R)-1-Allyl-2-isopropyl-5-methylcyclohexanol
描述
(1S,2S,5R)-1-Allyl-2-isopropyl-5-methylcyclohexanol, commonly known as terpineol, is a naturally occurring monoterpene alcohol that is widely used in the fragrance and flavor industry. It is found in many essential oils, including pine oil, eucalyptus oil, and lavender oil. Terpineol is also used in the production of soaps, cosmetics, and cleaning products due to its pleasant odor and antimicrobial properties. In recent years, terpineol has gained attention in the scientific community due to its potential therapeutic properties.
作用机制
The exact mechanism of action of terpineol is not fully understood, but it is believed to act through several different pathways. Its antimicrobial properties are thought to be due to its ability to disrupt the cell membranes of microorganisms. Its anti-inflammatory properties are thought to be due to its ability to inhibit the production of pro-inflammatory cytokines and enzymes. Its antioxidant properties are thought to be due to its ability to scavenge free radicals and protect against oxidative damage to cells.
Biochemical and Physiological Effects
Terpineol has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter levels and the regulation of immune system function. Studies have demonstrated its ability to increase the levels of neurotransmitters such as dopamine and serotonin, which may have implications for the treatment of neurological disorders such as depression and anxiety. Its ability to regulate immune system function may also have implications for the treatment of autoimmune diseases.
实验室实验的优点和局限性
One of the main advantages of using terpineol in lab experiments is its low toxicity and high solubility in water. This makes it a safe and effective alternative to other chemicals that may be more hazardous. However, one limitation of using terpineol is its relatively low stability, which may limit its shelf life and effectiveness in certain applications.
未来方向
There are several potential future directions for research on terpineol, including the development of new antimicrobial agents, the investigation of its potential therapeutic properties in the treatment of neurological and autoimmune disorders, and the exploration of its potential applications in the food and agriculture industries. Further research is needed to fully understand the mechanisms of action of terpineol and its potential therapeutic applications.
科学研究应用
Terpineol has been the subject of numerous scientific studies, and its potential therapeutic properties have been investigated in various fields, including medicine, agriculture, and food science. Some of the most promising areas of research include its antimicrobial, anti-inflammatory, and antioxidant properties.
Antimicrobial Properties
Terpineol has been shown to have potent antimicrobial properties against a wide range of bacteria, fungi, and viruses. Studies have demonstrated its efficacy against common pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans. Its antimicrobial properties make it a potential candidate for use in the development of new disinfectants and antimicrobial agents.
Anti-inflammatory Properties
Terpineol has been shown to possess anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory conditions such as arthritis and asthma. Studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines and chemokines, as well as its ability to reduce the expression of inflammatory enzymes such as cyclooxygenase-2 (COX-2).
Antioxidant Properties
Terpineol has been shown to possess antioxidant properties, which may make it a potential candidate for the treatment of oxidative stress-related diseases such as cancer and neurodegenerative disorders. Studies have demonstrated its ability to scavenge free radicals and protect against oxidative damage to cells.
属性
IUPAC Name |
(1S,2S,5R)-5-methyl-2-propan-2-yl-1-prop-2-enylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O/c1-5-8-13(14)9-11(4)6-7-12(13)10(2)3/h5,10-12,14H,1,6-9H2,2-4H3/t11-,12+,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQVOMZLQLNCNKY-AGIUHOORSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)(CC=C)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@](C1)(CC=C)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10464710 | |
| Record name | (1S,2S,5R)-1-ALLYL-2-ISOPROPYL-5-METHYLCYCLOHEXANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10464710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S,5R)-1-Allyl-2-isopropyl-5-methylcyclohexanol | |
CAS RN |
369651-27-4 | |
| Record name | (1S,2S,5R)-1-ALLYL-2-ISOPROPYL-5-METHYLCYCLOHEXANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10464710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



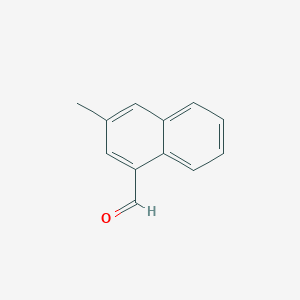
![Methyl 2-[(2,3-dichlorophenyl)methylidene]-3-oxobutanoate](/img/structure/B1625200.png)
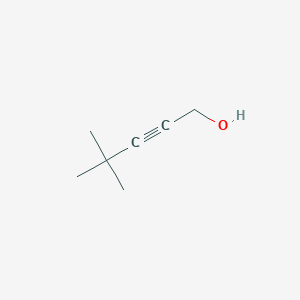

![6,8-dihydro-5H-imidazo[2,1-c][1,4]thiazine-2-carbaldehyde](/img/structure/B1625205.png)
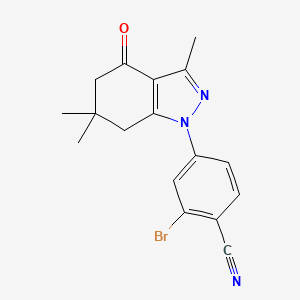
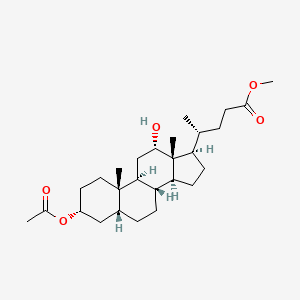


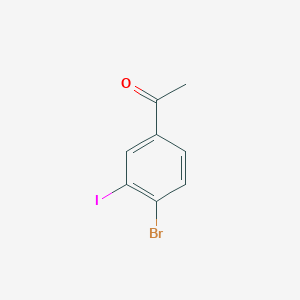
![Ethyl 3-(3,4-difluorobenzoyl)-1,1-dimethyl-1,2,3,6-tetrahydroazepino[4,5-b]indole-5-carboxylate](/img/structure/B1625214.png)


